N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group and a 3-methylbenzamide moiety. The thiadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial and enzyme inhibitory activities . The fluorophenyl group enhances lipophilicity and bioavailability, while the methylbenzamide substituent may influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-3-2-4-12(9-11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-7-5-13(19)6-8-14/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJCQFSHGJTBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds have been reported to exhibit:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Inhibition of cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation in various models.
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
- Antituberculosis : Activity against Mycobacterium tuberculosis.
The presence of the thiadiazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds and coordinate with metal ions .
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds with halogen substitutions on the phenyl ring have shown enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against strains like Candida albicans .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(5-(p-chlorophenyl)thiadiazole) | S. aureus | 32 | |
| N-(5-(p-nitrophenyl)thiadiazole) | E. coli | 25 | |
| N-(5-(fluorophenyl)thiadiazole) | C. albicans | 30 |
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For example, compounds targeting tyrosine kinases have shown IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on K562 chronic myelogenous leukemia cells. The most potent compound inhibited cell growth with an IC50 value of 7.4 µM, demonstrating selective activity against Bcr-Abl positive cells .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds can inhibit key enzymes involved in cancer progression and inflammation.
- DNA Intercalation : Some derivatives may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative damage in cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thiadiazole ring and substituents can significantly affect biological activity. For example:
- Substituents on the Phenyl Ring : Halogenated phenyl groups enhance antimicrobial activity.
- Amine Groups : The presence of amine groups can increase cytotoxicity against cancer cells.
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Structural Overview
The compound features several key functional groups:
- Thiadiazole ring : Known for its role in various pharmacological activities.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Amide linkage : Contributes to the compound's stability and interaction with biological targets.
Molecular Formula : C18H15FN4O3S2
Molecular Weight : 418.46 g/mol
Purity : Typically around 95%.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has shown potential in:
- Inducing apoptosis in cancer cell lines.
- Inhibiting cell proliferation through various pathways.
A study highlighted that thiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. This compound may exhibit activity against:
- Bacterial strains such as Xanthomonas oryzae.
- Fungal pathogens due to the presence of the thiadiazole moiety.
In vitro tests have demonstrated that related compounds effectively inhibit microbial growth at concentrations as low as 100 μg/mL .
MAO Inhibition
Recent studies have explored the potential of thiadiazole compounds as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO-A by similar compounds suggests a possible application in treating mood disorders and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of thiadiazole derivatives:
- Anticancer Study : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, demonstrating significant cytotoxic effects and apoptosis induction.
- Antimicrobial Evaluation : Compounds structurally related to this compound were tested against bacterial strains, showing promising results for further development as antimicrobial agents .
- MAO Inhibition Research : A recent study focused on the inhibitory effects of thiadiazole derivatives on MAO-A, revealing potent inhibitors that could be developed into therapeutic agents for psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s 1,3,4-thiadiazole core provides greater metabolic stability compared to 1,2,4-triazoles () but may exhibit reduced hydrogen-bonding capacity relative to 1,3-thiazoles () due to fewer heteroatoms .
Substituent Effects :
- Fluorine : Both the target compound and ’s derivative utilize fluorine to improve membrane permeability. However, the target’s 4-fluorophenyl group is less sterically hindered than ’s 2,4-difluorobenzamide, which may alter target binding .
- Thioether Linkages : The thioether in the target compound parallels S-alkylated triazoles () and thiadiazoles (). This linkage enhances stability against hydrolysis compared to ester or amide bonds .
Synthetic Routes :
- The target compound likely shares synthetic steps with ’s derivatives (e.g., nucleophilic substitution for thioether formation) but diverges from ’s POCl3-mediated cyclization, which is more suited to alkyl chain incorporation .
Spectroscopic Features :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
